molecular formula C10H7NO B1297982 Quinoline-6-carbaldehyde CAS No. 4113-04-6

Quinoline-6-carbaldehyde

Cat. No. B1297982
Key on ui cas rn: 4113-04-6
M. Wt: 157.17 g/mol
InChI Key: VUAOIXANWIFYCU-UHFFFAOYSA-N
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Patent
US08012976B2

Procedure details

A mixture of SeO2 (10.89 g, 99 mmol) and 6-methylquinoline (12.87 g, 90 mmol) was heated to 150° C. and stirred for 16 h. Then it was cooled to room temperature and EtOAc (400 ml) was added. After filtration, the filtrate was concentrated to obtain the crude compound, which was purified by chromatography (silica gel, petroleum ether/EtOAc 5:1 to 2:1) to afford the title compound (2.87 g, yield 20%). LC-MS (ESI) m/z: 158 (M+1)+.
[Compound]
Name
SeO2
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
12.87 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.CC[O:14]C(C)=O>>[N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH:1]=[O:14])=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
SeO2
Quantity
10.89 g
Type
reactant
Smiles
Name
Quantity
12.87 g
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel, petroleum ether/EtOAc 5:1 to 2:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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